molecular formula C7H12OS B12909639 Cyclohexanecarbothioic Acid CAS No. 79253-86-4

Cyclohexanecarbothioic Acid

Cat. No.: B12909639
CAS No.: 79253-86-4
M. Wt: 144.24 g/mol
InChI Key: LQFDPYJSONNAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarbothioic O-acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring attached to a carboxyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbothioic O-acid can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with thiol reagents under specific conditions. For example, the reaction of cyclohexanecarboxylic acid chloride with thallium (I) 2-methylpropane-2-thiolate in anhydrous benzene can yield cyclohexanecarbothioic O-acid . The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of cyclohexanecarbothioic O-acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity cyclohexanecarbothioic O-acid.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioic O-acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioesters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Thioesters, various derivatives.

Scientific Research Applications

Cyclohexanecarbothioic O-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanecarbothioic O-acid involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarbothioic O-acid is unique due to the presence of both a carboxyl group and a thiol group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.

Properties

CAS No.

79253-86-4

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

cyclohexanecarbothioic S-acid

InChI

InChI=1S/C7H12OS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)

InChI Key

LQFDPYJSONNAFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.